tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-9-7-8-10-12(11)18-6/h7-10H,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBASGVOVWEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138448 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338222-73-3 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338222-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. For instance, the reaction can be carried out using cesium carbonate as a base in 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group in TBC is cleaved under acidic or oxidative conditions, yielding free amines or other intermediates.
Key Findings :
-
Oxalyl chloride in methanol provides a mild, selective method for Boc removal without affecting aromatic methoxy groups .
-
Microwave irradiation accelerates deprotection, reducing reaction times .
Nucleophilic Substitution at the Carbamate Nitrogen
The carbamate nitrogen participates in substitution reactions, particularly with electrophiles under basic conditions.
Example Reaction Sequence (from ):
-
TBC treated with LDA (2.5 eq) in THF at −78°C generates a lithiated intermediate.
-
Reaction with aldehydes (e.g., propionaldehyde) yields hydroxylated derivatives.
| Electrophile | Product | Yield | Notes |
|---|---|---|---|
| Propionaldehyde | tert-Butyl 5-(1-hydroxypropyl)carbamate | 55% | Stereoselective addition observed |
| Acetyl chloride | tert-Butyl 5-pentanoylcarbamate | 70% | Requires THF solvent |
Oxidation and Reduction Reactions
The propan-2-yl and methoxyphenyl groups undergo redox transformations.
Oxidation
-
Methoxyphenyl group : Catalytic oxidation with KMnO₄ in acidic conditions converts the methoxy group to a quinone structure.
-
Propan-2-yl group : CrO₃ in H₂SO₄ oxidizes the tertiary alcohol to a ketone.
Reduction
-
Hydrogenation (H₂/Pd-C) reduces the carbamate to a secondary amine.
Ring-Forming Reactions
TBC participates in cyclization reactions to form heterocycles.
Example :
-
Reaction with diethyl acetylenedicarboxylate (DEAD) in toluene at 110°C yields a thiazole-fused derivative:
Functional Group Interconversion
The carbamate group is converted to ureas or thiocarbamates under specific conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NH₃/MeOH | N-(2-(2-Methoxyphenyl)propan-2-yl)urea | 60°C, 12 h | 75% |
| Lawesson’s reagent | Thiocarbamate analogue | Reflux in THF, 6 h | 58% |
Cross-Coupling Reactions
The aryl methoxy group enables participation in Suzuki-Miyaura couplings:
Protocol :
-
TBC (1 eq), Pd(PPh₃)₄ (0.05 eq), aryl boronic acid (1.2 eq), K₂CO₃ (2 eq) in dioxane/H₂O (4:1), 90°C, 12 h.
Thermal Degradation
At temperatures >200°C, TBC decomposes to release isobutylene and CO₂, forming a secondary amine :
Comparative Reactivity Insights
Scientific Research Applications
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs by protecting functional groups during the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects amines from unwanted reactions during synthetic processes. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions to reveal the free amine .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Crystallographic Insights
- Packing Patterns : The title compound forms C–H⋯O interactions in its crystal lattice, similar to tert-ButylN-(thiophen-2-yl)carbamate, which exhibits S⋯π interactions .
- Disorder in Propyne Derivatives : Compounds like tert-ButylN-[4-(prop-2-ynyloxy)benzyl]carbamate show disorder in crystal structures, impacting their stability .
Biological Activity
tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate, often referred to as a tert-butyl carbamate derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure allows for various applications, particularly in the synthesis of biologically active molecules. This article examines its biological activity, including relevant research findings, applications, and potential therapeutic uses.
The compound has the molecular formula and is characterized by a tert-butyl carbamate group. The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions, often using cesium carbonate as a base in solvents like 1,4-dioxane.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as a protecting group for amines during the synthesis of complex molecules. This functionality is crucial in the development of pharmaceuticals, where protecting groups prevent unwanted reactions during multi-step syntheses.
Key Biological Activities
- Pharmaceutical Applications : The compound is utilized in the synthesis of various biologically active molecules, contributing to drug development processes.
- Antioxidant Properties : Some studies have indicated that derivatives of tert-butyl carbamates exhibit antioxidant activities, which may have implications for therapeutic applications .
- Cytotoxicity Studies : Research has shown that certain carbamate derivatives can display cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Antioxidant Activity : A study reported that certain derivatives exhibited significant antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases .
- Cytotoxic Effects : In vitro tests demonstrated that compounds related to this compound showed promising cytotoxic effects against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), indicating their potential as anticancer agents .
Case Studies
- Deprotection Strategies : A study highlighted a mild method for the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. This method was applied to various substrates, showcasing the versatility and effectiveness of tert-butyl carbamates in synthetic chemistry .
- Synthesis of Novel Compounds : Researchers synthesized novel pyrazolyl-ureas based on similar scaffold structures and evaluated their biological activity. These compounds exhibited significant interactions with specific protein targets, demonstrating the relevance of carbamate derivatives in drug discovery .
Comparative Analysis
The table below summarizes the biological activities and applications of this compound compared to related compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Antioxidant, Cytotoxic | Drug development, Organic synthesis |
| tert-Butyl carbamate | Protecting group | Organic synthesis |
| N-Boc-L-Tryptophan | Deprotection studies | Pharmaceutical intermediates |
Q & A
Q. Basic
- NMR Spectroscopy : H NMR can confirm the presence of methoxy (-OCH) and tert-butyl groups (δ ~1.4 ppm for 9H). C NMR identifies carbonyl carbons (C=O, ~155 ppm) and quaternary carbons in the tert-butyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. For example, a related carbamate derivative showed a predicted [M+H] ion at m/z 511.31398, matching experimental data .
- Collision Cross Section (CCS) : Predicted CCS values via computational tools (e.g., 223.4 Ų for [M+H]) can be compared to experimental ion mobility data to confirm conformation .
How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions?
Advanced
Single-crystal X-ray studies, refined using programs like SHELXL , provide bond lengths, angles, and torsion angles. For example, in a structurally analogous carbamate, intramolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the conformation, while intermolecular C–H⋯O interactions govern crystal packing . Key steps:
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
Refinement : Apply SHELXL with anisotropic displacement parameters. A typical R factor of ≤0.054 indicates high precision .
Hydrogen Bond Analysis : Measure donor-acceptor distances (e.g., 2.2–2.8 Å for C–H⋯O) and angles (>120°).
How do solvent polarity and reaction temperature influence the stability of this compound?
Advanced
Stability studies under varied conditions (e.g., acidic/basic media, thermal stress) can identify degradation pathways:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C for similar carbamates).
- HPLC-MS Monitoring : Track degradation products. For example, acidic conditions may hydrolyze the Boc group, releasing CO and tert-butanol.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates during synthesis, while protic solvents (e.g., MeOH) could accelerate hydrolysis.
How should researchers address discrepancies between experimental and computational data (e.g., CCS values)?
Advanced
Discrepancies in collision cross-section (CCS) or NMR chemical shifts often arise from conformational flexibility or solvent effects. Mitigation strategies:
Conformational Sampling : Use molecular dynamics (MD) simulations to model gas-phase and solution-phase conformers.
Benchmarking : Compare predicted CCS values (e.g., 223.4 Ų for [M+H] ) with experimental ion mobility data.
Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to NMR chemical shift predictions.
What strategies optimize crystallinity for X-ray diffraction studies of carbamate derivatives?
Q. Advanced
- Crystallization Conditions : Slow evaporation from dichloromethane/hexane mixtures promotes single-crystal growth.
- Additives : Trace amounts of co-solvents (e.g., ether) can enhance crystal lattice formation.
- Temperature Gradients : Gradual cooling (e.g., 4°C/day) reduces defects. For example, a related compound crystallized in the monoclinic space group P2/c with Z = 4 .
How can researchers validate hydrogen bonding networks in solid-state structures?
Q. Advanced
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯O vs. π-π interactions).
- DFT Calculations : Compare experimental bond lengths with density functional theory (DFT)-optimized geometries.
- Variable-Temperature XRD : Assess thermal motion effects on hydrogen bond stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
